

GDC-0834: A Potent and Selective BTK Inhibitor Profile

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Compound of Interest

Compound Name: Gdc 0834

Cat. No.: B1663580

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An in-depth comparison of the kinome scan and selectivity profile of GDC-0834 against other Bruton's tyrosine kinase (BTK) inhibitors.

Developed as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), GDC-0834 was engineered to improve upon the pharmacokinetic properties of its predecessor, CGI-1746.^{[1][2]} While GDC-0834 demonstrated high potency with an in vitro IC₅₀ of 5.9 nM against BTK, its clinical development was halted due to rapid metabolism in humans.^{[1][3]} This guide provides a comparative analysis of the kinome selectivity of GDC-0834 and other prominent BTK inhibitors, offering valuable insights for researchers and drug development professionals.

Comparative Selectivity of BTK Inhibitors

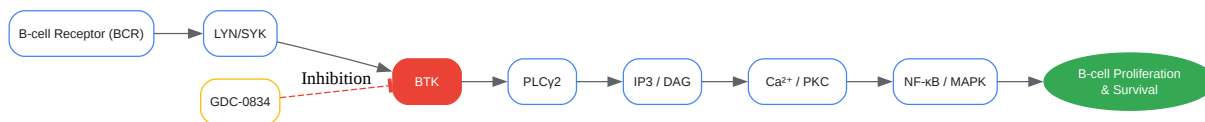
GDC-0834 was designed to retain the remarkable selectivity of CGI-1746, which exhibited approximately 1,000-fold selectivity over the next most inhibited kinase in a comprehensive screen of 385 kinases.^{[4][5]} This high degree of selectivity is a critical attribute for minimizing off-target effects and improving the safety profile of a drug candidate.

The following table provides a comparative overview of the kinome selectivity of several BTK inhibitors, highlighting the number of off-target kinases inhibited at a concentration of 1 μ M. A lower number of off-target hits indicates higher selectivity.

Inhibitor	Class	Number of Off-Target Kinases Inhibited (>65% at 1 μ M)	Kinases Profiled	Citation(s)
GDC-0834	Reversible	Data not publicly available; selectivity is comparable to CGI-1746.	-	[1][2]
CGI-1746	Reversible	1 (out of 385)	385	[4]
Ibrutinib	Covalent, Irreversible (First-Generation)	9.4% of kinome	~400	[6]
Acalabrutinib	Covalent, Irreversible (Second-Generation)	1.5% of kinome	395	[6][7]
Zanubrutinib	Covalent, Irreversible (Second-Generation)	4.3% of kinome	~400	[6]
Spebrutinib	Covalent, Irreversible	8.3% of kinome	~400	[6]

Signaling Pathway and Experimental Workflow

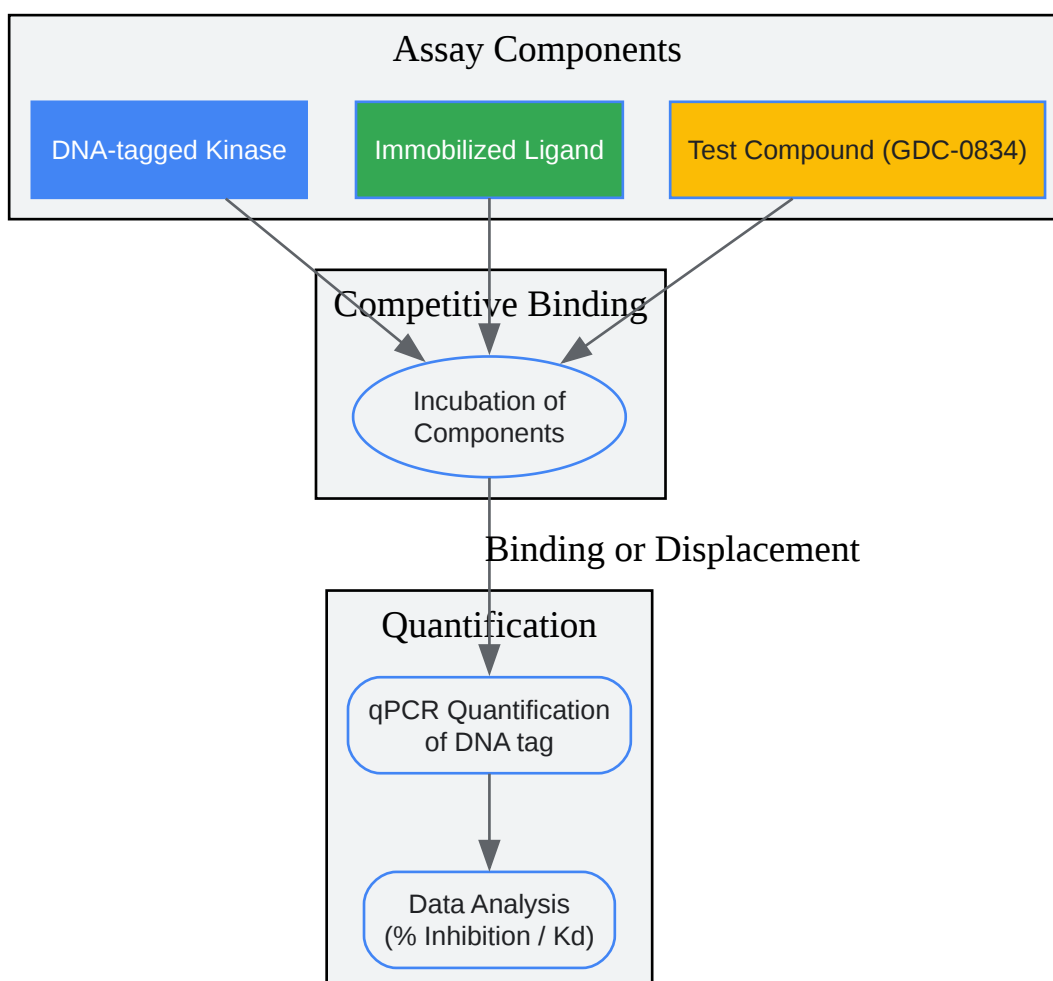
The activity of BTK is central to the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies. BTK inhibitors, such as GDC-0834, function by blocking the catalytic activity of BTK, thereby attenuating downstream signaling.



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B-cell receptor (BCR) signaling pathway with BTK inhibition.

The selectivity of kinase inhibitors is routinely assessed using kinome profiling platforms such as the KINOMEScan™ assay. This competition-based binding assay provides a quantitative measure of the interactions between a test compound and a large panel of kinases.



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Generalized workflow of the KINOMEScan™ assay.

Experimental Protocols

KINOMEScan™ Competition Binding Assay (Generalized Protocol)

The KINOMEScan™ platform is a widely utilized method for determining kinase inhibitor selectivity. The assay operates on the principle of a competitive binding assay where a test compound is assessed for its ability to displace a reference ligand from the active site of a kinase.^{[8][9][10]}

- **Kinase Preparation:** A comprehensive panel of human kinases are expressed as fusion proteins with a unique DNA tag.
- **Immobilization:** A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
- **Competitive Binding:** The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., GDC-0834) at a specified concentration (e.g., 1 μ M).
- **Quantification:** The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR). A reduction in the amount of bound kinase in the presence of the test compound indicates binding and displacement of the reference ligand.
- **Data Analysis:** The results are typically expressed as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger interaction. A selectivity score can also be calculated to provide a quantitative measure of the inhibitor's selectivity.

Conclusion

GDC-0834 is a potent and highly selective inhibitor of BTK, with a selectivity profile comparable to its predecessor, CGI-1746. While its clinical development was impacted by metabolic instability, the high selectivity of GDC-0834 underscores the feasibility of designing kinase inhibitors with minimal off-target effects. The comparative data presented in this guide

highlights the advancements in selectivity from first to second-generation BTK inhibitors, providing a valuable resource for the ongoing development of targeted cancer therapies.

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